N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Description
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the thiadiazole ring can participate in nucleophilic substitution reactions, while the acetamide group can undergo hydrolysis .Scientific Research Applications
Synthesis and Insecticidal Assessment
One research avenue involves the synthesis of innovative heterocycles that incorporate a thiadiazole moiety, targeting the development of potential insecticidal agents against specific pests, such as the cotton leafworm, Spodoptera littoralis. The synthesis process utilizes various precursors to create heterocyclic compounds, including pyrrole, pyridine, coumarin, thiazole, and others, which are then tested for their insecticidal properties (Fadda et al., 2017).
Antimicrobial and Antitumor Activities
Another significant area of research is the exploration of the antimicrobial and antitumor activities of new heterocycles that include the antipyrine moiety. These studies aim to identify compounds with promising biological activities that could lead to the development of new therapeutic agents. The synthesized compounds undergo characterization and evaluation for their potential as antimicrobial agents, with some showing promise in this area (Bondock et al., 2008).
COX-2 Inhibitory and Analgesic Activities
Research has also been conducted on novel series of pyran, thiophene, and thienopyrimidine derivatives based on the 2-acetamide-thiadiazole scaffold. These compounds have been designed and synthesized for evaluation as selective COX-2 inhibitors, with investigations into their in-vivo anti-inflammatory and analgesic effects against specific models. The studies include toxicological evaluations to assess the safety of these compounds, alongside docking studies to understand their binding modes within the COX-2 enzyme (Ragab et al., 2017).
Anticancer Screening
The synthesis and anticancer screening of new imidazothiadiazole analogs have also been reported, with compounds being tested against various cancer cell lines. This research aims to identify potent cytotoxic compounds that could serve as leads for the development of new anticancer drugs. Derivatives have shown significant activity against specific cancer cell lines, highlighting the potential therapeutic applications of these compounds (Abu-Melha, 2021).
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7O2S2/c1-4-15-17-10(21-4)12-6(18)3-20-9-13-7-5(2-11-16-7)8(19)14-9/h2H,3H2,1H3,(H,12,17,18)(H2,11,13,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJGEKQHBVKIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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